(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride
Description
(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a triazole-based compound characterized by a 1,2,4-triazole core substituted at position 4 with a 2-methoxyethyl group and at position 3 with a methanamine moiety, forming a dihydrochloride salt. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications. This compound is part of a broader class of 1,2,4-triazole derivatives, which are widely studied for their biological activities, including antifungal, antibacterial, and antiviral properties .
Properties
IUPAC Name |
[4-(2-methoxyethyl)-1,2,4-triazol-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-11-3-2-10-5-8-9-6(10)4-7;;/h5H,2-4,7H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNLJKZODMGWGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NN=C1CN.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Methoxyethyl Group: The 2-methoxyethyl group can be introduced via an alkylation reaction using 2-methoxyethyl halides.
Formation of the Methanamine Group: The methanamine group can be introduced through a reductive amination reaction involving formaldehyde and ammonia or primary amines.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the methanamine group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and antiviral properties, making this compound a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may act as an enzyme inhibitor or receptor modulator, contributing to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the triazole ring and the amine group. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility : The dihydrochloride salt form of the target compound likely improves water solubility compared to neutral analogs (e.g., free base in ).
- Metabolic Stability : Cyclopropyl and morpholine-containing analogs () demonstrate resistance to cytochrome P450 oxidation, whereas the target compound’s ether group may undergo slower hydrolysis .
Biological Activity
(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activities based on available literature and research findings.
- Molecular Formula : C₆H₁₄Cl₂N₄O
- Molecular Weight : 229.11 g/mol
- CAS Number : 1255717-31-7
Biological Activity Overview
The compound exhibits a range of biological activities, primarily related to its interaction with various molecular targets. Here are some key areas of interest:
1. Antifungal Activity
Research indicates that triazole derivatives, including this compound, possess significant antifungal properties. Triazoles inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes. This inhibition leads to increased membrane permeability and ultimately cell death.
2. Anticancer Potential
Studies have shown that compounds with a triazole moiety can act as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone involved in the stabilization of several oncogenic proteins. Inhibition of HSP90 leads to the degradation of these client proteins, thereby reducing tumor growth and proliferation.
3. Neuroprotective Effects
There is emerging evidence suggesting that triazole derivatives may have neuroprotective effects. For instance, they have been shown to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in neurodegenerative diseases.
4. Antimicrobial Properties
In addition to antifungal activity, this compound has demonstrated antimicrobial effects against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Case Studies
Several studies have explored the biological activity of similar triazole compounds:
- Study on Anticancer Activity : A study investigated the effects of triazole derivatives on breast cancer cells, revealing that these compounds significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.
- Neuroprotection in Animal Models : In vivo studies using rodent models showed that administration of triazole derivatives resulted in reduced neuronal loss and improved cognitive function following induced oxidative stress.
Research Findings
Recent research has focused on optimizing the structure of triazole compounds to enhance their biological activity:
- Modifications to the side chains have been shown to improve potency against fungal pathogens.
- The introduction of different substituents on the triazole ring has been correlated with increased selectivity for HSP90 inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
